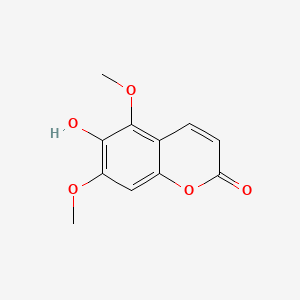
フラキノール
概要
説明
Fraxinol is a natural coumarin originally isolated from Ash tree bark . It has been found to inhibit the growth of GLC-4 small cell lung carcinoma and COLO 320 colorectal cancer cells . Fraxinol also potentiates barbiturate-induced sleep in rats and rabbits . It is not intended for human or veterinary use .
Synthesis Analysis
Fraxetin, a simple coumarin, is a phytochemical present in medicinal plants, such as Fraxinus rhynchophylla, and Cortex Fraxini . To enable fraxetin synthesis, the fraxetin biosynthesis pathway was introduced into Escherichia coli. Three distinct routes, from ferulic acid, esculetin, and scopoletin, were designed for the synthesis of fraxetin .
Molecular Structure Analysis
The molecular formula of Fraxinol is C11H10O5 . The molecular weight is 222.19 . The formal name is 6-hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one .
Chemical Reactions Analysis
Fraxinol has been found to stimulate melanogenesis in B16-F10 cells . It increased the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity .
Physical and Chemical Properties Analysis
Fraxinol is a crystalline solid . It is soluble in DMSO . The SMILES notation is O=C(O1)C=CC2=C1C=C(OC)C(O)=C2OC .
科学的研究の応用
メラニン生成促進
フラキノールは、トネリコ属植物から得られる天然のクマリンであり、メラニン生成を効果的に促進することが判明しています . この過程には、メラニンの生成が含まれ、メラニンは紫外線から保護する役割を果たします .
作用機序:B16-F10細胞(マウスメラノーマ細胞の一種)をフラキノールで処理すると、メラニン含量とチロシナーゼ活性が濃度依存的に増加しました . 重要なことに、これは細胞毒性を引き起こすことなく達成されました .
メラニン生成酵素の増強:フラキノール処理は、チロシナーゼ、チロシナーゼ関連タンパク質1、およびチロシナーゼ関連タンパク質2などのメラニン生成酵素のmRNA発現も増強しました . これらの酵素はメラニンの生成に不可欠です。
転写因子の役割:フラキノールは、マイクロフタルミア関連転写因子(MITF)のmRNAレベルとタンパク質レベルの両方の発現を増加させました . MITFは、前述のメラニン生成酵素の発現を調節する重要な転写因子です。
シグナル経路の関与:フラキノールは、環状アデノシンモノリン酸(cAMP)応答配列結合タンパク質(CREB)のリン酸化を上方制御しました . CREBは、メラニン生成において重要な役割を果たす細胞内転写因子です。
潜在的な治療用途:これらの発見から、フラキノールは強力なメラニン生成促進剤の開発に使用できる可能性があります. これは、白斑などの慢性的な脱色素沈着状態の治療に特に役立つ可能性があります .
作用機序
Target of Action
Fraxinol, a natural coumarin isolated from Lobelia chinensis , primarily targets the Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules within the body.
Mode of Action
Fraxinol interacts with its targets, the Cytochrome P450 enzymes, and inhibits their activity . This interaction and the resulting changes lead to the stimulation of melanogenesis, the process of melanin production .
Biochemical Pathways
Fraxinol affects the melanogenesis pathway . It enhances the mRNA expression of melanogenic enzymes such as tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2 . Additionally, Fraxinol increases the expression of microphthalmia-associated transcription factor (MITF) at both mRNA and protein levels . MITF is a critical transcription factor in melanogenesis, regulating the expression of key enzymes involved in the production of melanin.
Pharmacokinetics
It is known that fraxinol is a metabolite produced by the metabolism of 5, 7-dimethoxy-2h-chromen-2-one via enzymes such as cyp1a2, cyp2a6, cyp2b6, cyp2c9, cyp2c19, and cyp2e1 .
Result of Action
The primary result of Fraxinol’s action is the stimulation of melanogenesis . Treatment of B16-F10 cells with Fraxinol increases the melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity . This suggests that Fraxinol enhances melanogenesis via a protein kinase A-mediated mechanism .
Safety and Hazards
生化学分析
Biochemical Properties
Fraxinol plays a crucial role in biochemical reactions, particularly in the process of melanogenesis. It interacts with several key enzymes and proteins, including tyrosinase, tyrosinase-related protein-1, and tyrosinase-related protein-2. These interactions enhance the activity of these enzymes, leading to increased melanin production. Fraxinol also interacts with the microphthalmia-associated transcription factor, which is essential for the regulation of melanogenic enzymes .
Cellular Effects
Fraxinol has been shown to influence various cellular processes, particularly in melanocytes. It enhances melanin content and tyrosinase activity in a concentration-dependent manner without causing cytotoxicity. Fraxinol also upregulates the expression of melanogenic enzymes at both mRNA and protein levels. Additionally, it affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) pathway, which is crucial for melanogenesis .
Molecular Mechanism
At the molecular level, Fraxinol exerts its effects by binding to and activating specific biomolecules. It enhances the phosphorylation of CREB, which in turn upregulates the expression of the microphthalmia-associated transcription factor. This transcription factor then increases the expression of melanogenic enzymes, leading to enhanced melanin production. Fraxinol’s mechanism of action involves a protein kinase A-mediated pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fraxinol have been observed to change over time. It has been shown to maintain its stability and effectiveness in stimulating melanogenesis over extended periods. Long-term studies have indicated that Fraxinol does not cause cytotoxicity and continues to enhance melanin production without significant degradation .
Dosage Effects in Animal Models
The effects of Fraxinol vary with different dosages in animal models. At lower doses, Fraxinol effectively stimulates melanogenesis without causing adverse effects. At higher doses, there may be threshold effects, and the potential for toxicity increases. It is essential to determine the optimal dosage to maximize the therapeutic benefits of Fraxinol while minimizing any toxic effects .
Metabolic Pathways
Fraxinol is involved in several metabolic pathways, particularly those related to melanogenesis. It interacts with enzymes such as tyrosinase and tyrosinase-related proteins, which are crucial for melanin synthesis. Fraxinol’s effects on metabolic flux and metabolite levels are significant, as it enhances the overall production of melanin in melanocytes .
Transport and Distribution
Within cells and tissues, Fraxinol is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to melanocytes, where it exerts its effects on melanin production. The transport and distribution of Fraxinol are essential for its effectiveness in stimulating melanogenesis .
Subcellular Localization
Fraxinol’s subcellular localization is primarily within melanocytes, where it targets specific compartments involved in melanin synthesis. It may undergo post-translational modifications that direct it to these compartments, ensuring its activity and function in enhancing melanogenesis. The precise localization of Fraxinol within cells is crucial for its role in stimulating melanin production .
特性
IUPAC Name |
6-hydroxy-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)11(15-2)10(8)13/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNOAHYDPHKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CC(=O)OC2=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197558 | |
| Record name | Fraxinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-28-2 | |
| Record name | Fraxinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRAXINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U330651DTI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)
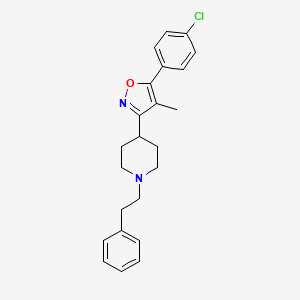
![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)
![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)
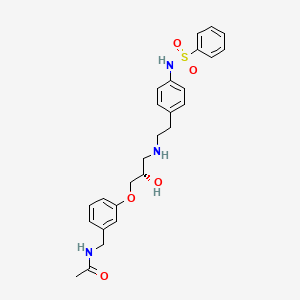
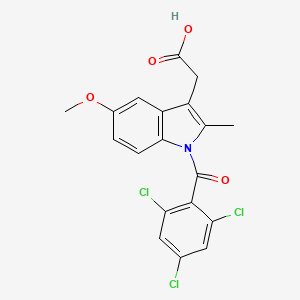
![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)
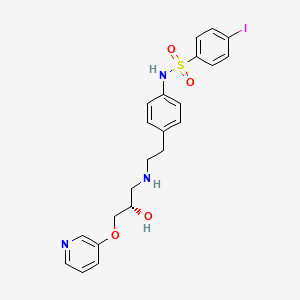
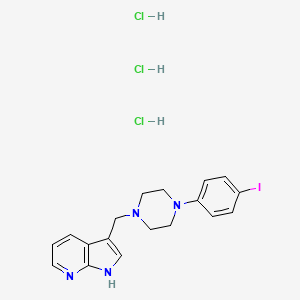
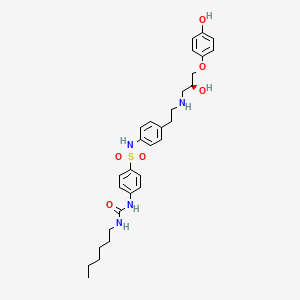
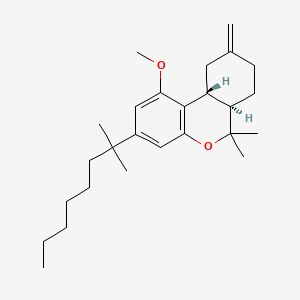
![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
